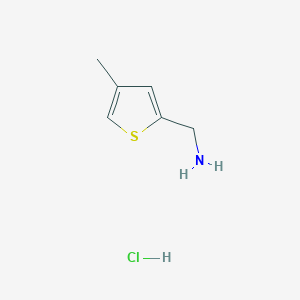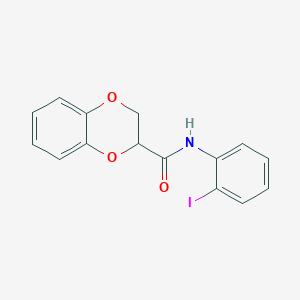![molecular formula C13H17NO B2745277 6-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline CAS No. 165607-31-8](/img/structure/B2745277.png)
6-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitubercular Properties
One notable application of hexahydro-2H-pyrano[3,2-c]quinoline derivatives, including those with a similar structure to 6-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline, is in the treatment of tuberculosis. A study by Kantevari et al. (2011) demonstrated that certain analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed significant antitubercular activity against Mycobacterium tuberculosis. These compounds were synthesized through the Povarov reaction and evaluated for their antimycobacterial activity (Kantevari et al., 2011).
Crystal Structure Studies
The compound and its derivatives have also been the subject of crystal structure studies. Ravikumar et al. (2005) analyzed the crystal structures of two pyranoquinolines, revealing unique features in their crystal packings and providing insights into the structural characteristics of these compounds (Ravikumar et al., 2005).
Synthetic and Chemical Reactivity
A study by Ibrahim and Badran (2020) focused on the synthesis and chemical reactivity of novel pyrano[3,2-c]quinoline-3-carbonitriles. They explored reactions of these compounds with various nucleophiles, highlighting the diverse chemical reactivity and potential applications of these molecules in synthesis (Ibrahim & Badran, 2020).
Biological Screening for Anti-inflammatory and Anticancer Properties
Another significant application is in the field of medicine for anti-inflammatory and anticancer purposes. Upadhyay et al. (2018) synthesized a series of pyrano[3,2-c]quinoline analogues and evaluated them for anti-inflammatory and cytotoxicity activity. They found certain compounds to be active against both inflammation and cancer, suggesting potential therapeutic applications (Upadhyay et al., 2018).
Antibacterial Applications
The antibacterial properties of these compounds have also been explored. Lavanya et al. (2021) designed and synthesized novel pyranoquinolinyl dihydropyridine carboxylate derivatives, exhibiting significant antibacterial activity, including against Vibrio cholerae, with minimal cytotoxicity (Lavanya et al., 2021).
Photovoltaic Properties
In the field of materials science, Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives. Their study involved the fabrication of organic–inorganic photodiodes, demonstrating the potential use of these compounds in photovoltaic applications (Zeyada et al., 2016).
properties
IUPAC Name |
6-methyl-2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14-9-10-5-4-8-15-13(10)11-6-2-3-7-12(11)14/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIRJZYDWHZQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCOC2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2745196.png)
![N-(4-methylcyclohexyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2745199.png)
![1,3-Dimethyl-6-[5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2745200.png)
![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea](/img/structure/B2745202.png)
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone](/img/structure/B2745203.png)
![2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2745204.png)
![2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B2745206.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2745208.png)



